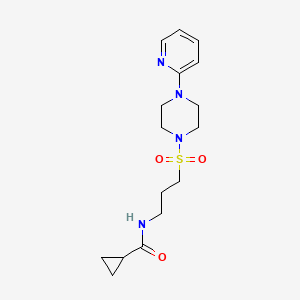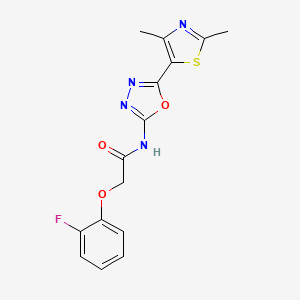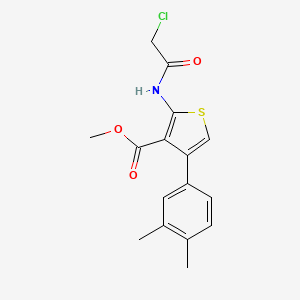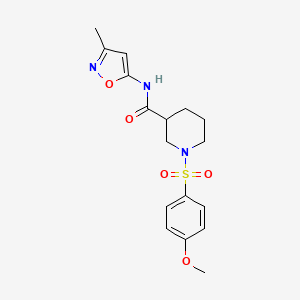![molecular formula C28H20N2O5S B2562140 N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 307327-05-5](/img/structure/B2562140.png)
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as DASA-58, is a small molecule that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. DASA-58 is a synthetic compound that was first synthesized in 2008 by a team of researchers at the University of California, San Diego. Since then, it has been extensively studied for its mechanism of action and its potential use in various research applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry often involves the synthesis and characterization of complex organic compounds, including those related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. For instance, studies on related compounds have explored novel synthetic pathways, such as the development of anthracene and naphthoquinone derivatives with potential pharmacological activities. These studies contribute to a deeper understanding of the chemical properties and reactivity of such compounds, laying the groundwork for further applications in material science and drug development (Ravichandiran et al., 2019).
Pharmacological and Biological Activities
Compounds structurally related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide have been extensively studied for their pharmacological and biological activities. Research has identified potential applications in cancer therapy, highlighting compounds with cytotoxic activities against various human cancer cell lines. Such studies not only reveal the therapeutic potential of these compounds but also provide insights into their mechanisms of action, including the induction of apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Applications
The search for new antimicrobial and antifungal agents has also led to the investigation of compounds with structures similar to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. Such research efforts have resulted in the discovery of compounds exhibiting significant antimicrobial activity, providing a basis for the development of new treatments for infectious diseases. The synthesis and biological evaluation of these compounds are crucial for identifying new drug candidates with improved efficacy and safety profiles (Ghorab et al., 2017).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies offer valuable insights into the interaction mechanisms between chemical compounds and biological targets. Research in this area has focused on understanding the binding affinities and mode of action of compounds related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, facilitating the design of more potent and selective drug molecules. Such studies are essential for advancing drug discovery and development processes, enabling the identification of compounds with optimal pharmacological profiles (FazilathBasha et al., 2021).
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-17-13-15-18(16-14-17)36(34,35)30-23-11-5-4-9-21(23)28(33)29-24-12-6-10-22-25(24)27(32)20-8-3-2-7-19(20)26(22)31/h2-16,30H,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETRPTDZIWPRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


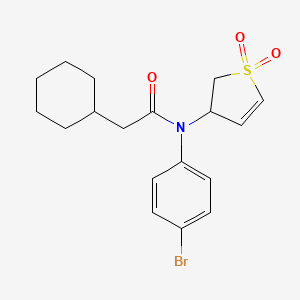
![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)
![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)
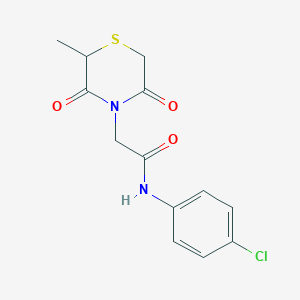

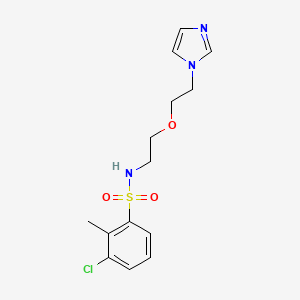
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)
